Glutamine Synthetase Inhibition: 3-Aminoimidazo[1,2-a]pyridine vs. 2-Substituted CDK Inhibitors
The 3-amino substitution pattern on the imidazo[1,2-a]pyridine core confers a distinct biological target profile. While 2-substituted imidazo[1,2-a]pyridines are known CDK inhibitors (e.g., AZ703 selectively inhibits CDK1 and CDK2), 3-amino-imidazo[1,2-a]pyridines have been identified as the first drug-like inhibitors of Mycobacterium tuberculosis glutamine synthetase [1]. The most potent compound in the series, 4n, achieved an IC50 of 0.38 ± 0.02 µM against the enzyme [1]. This represents a significant potency improvement over known glutamine synthetase inhibitors l-methionine-SR-sulfoximine and phosphinothricin [1]. The target compound shares the critical 3-amino substitution and therefore is structurally positioned within this distinct activity class, unlike the 2-substituted CDK inhibitors.
| Evidence Dimension | Enzyme inhibition (glutamine synthetase) vs. kinase inhibition (CDK1/CDK2) |
|---|---|
| Target Compound Data | 3-Amino substitution confers glutamine synthetase inhibitory activity (IC50 = 0.38 ± 0.02 µM for analog 4n) |
| Comparator Or Baseline | 2-Substituted imidazo[1,2-a]pyridines (e.g., AZ703) are selective CDK1/CDK2 inhibitors |
| Quantified Difference | Target shift from CDK to glutamine synthetase |
| Conditions | Mycobacterium tuberculosis glutamine synthetase enzymatic assay |
Why This Matters
Researchers seeking antitubercular activity should prioritize 3-amino-substituted derivatives over 2-substituted CDK inhibitors, which will not engage the same target.
- [1] Odell LR, Nilsson MT, Gising J, Lagerlund O, Muthas D, Nordqvist A, Karlén A, Larhed M. Functionalized 3-amino-imidazo[1,2-a]pyridines: a novel class of drug-like Mycobacterium tuberculosis glutamine synthetase inhibitors. Bioorg Med Chem Lett. 2009;19(16):4790-4793. View Source
